3-Chloro-2-fluorobenzylzinc bromide
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Overview
Description
3-Chloro-2-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C₇H₅BrClFZn and a molecular weight of 288.84 g/mol . It is commonly used in organic synthesis as a reagent for various chemical transformations. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) to ensure stability and ease of handling .
Preparation Methods
3-Chloro-2-fluorobenzylzinc bromide can be synthesized through the reaction of 3-chloro-2-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-2-fluorobenzylzinc bromide is a versatile reagent that undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides or pseudohalides.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific substrates and reaction conditions employed .
Scientific Research Applications
3-Chloro-2-fluorobenzylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: It can be employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This reactivity is facilitated by the presence of the chloro and fluoro substituents, which can influence the electronic properties of the molecule and enhance its reactivity .
Comparison with Similar Compounds
3-Chloro-2-fluorobenzylzinc bromide can be compared with other similar organozinc compounds, such as:
- 3-Chlorobenzylzinc bromide
- 2-Fluorobenzylzinc bromide
- 3-Bromo-2-fluorobenzylzinc bromide
These compounds share similar reactivity patterns but differ in their substituent groups, which can affect their reactivity and selectivity in chemical reactions. The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more versatile in certain synthetic applications .
Properties
IUPAC Name |
bromozinc(1+);1-chloro-2-fluoro-3-methanidylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWHIPBTQJOEMC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C(=CC=C1)Cl)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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